N'-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent coupling with the aromatic amines. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.
Coupling with Aromatic Amines: The thiazole intermediate is then coupled with 3,5-dimethylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-4-methoxybenzamide
- N-(3,4-dimethylphenyl)-4-methoxybenzamide
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is unique due to its specific combination of aromatic and thiazole structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-4-6-17(7-5-14)22-25-18(13-28-22)8-9-23-20(26)21(27)24-19-11-15(2)10-16(3)12-19/h4-7,10-13H,8-9H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMQDXGVWIMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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